molecular formula C14H12O4S B1332368 Tropolone Tosylate CAS No. 38768-08-0

Tropolone Tosylate

Cat. No.: B1332368
CAS No.: 38768-08-0
M. Wt: 276.31 g/mol
InChI Key: AWUMFQREGHLKJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tropolone Tosylate is thought to primarily target cell membranes . It increases cell permeability, leading to cell lysis . This broad-spectrum antibiotic targets a wide range of gram-positive and gram-negative bacteria .

Mode of Action

The mode of action of this compound involves its interaction with cell membranes. The compound increases the permeability of these membranes, which eventually leads to cell lysis . This process involves the disruption of the cell membrane’s integrity, causing the cell’s contents to leak out, leading to cell death.

Biochemical Pathways

This compound is part of the tropolone sesquiterpenoid family of fungal secondary metabolites . These compounds are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . TropC, an α-ketoglutarate-dependent NHI dioxygenase, catalyzes a ring expansion in the biosynthesis of tropolone natural product stipitatic acid through an under-studied mechanism . Investigation of both polar and radical mechanistic proposals suggests tropolones are constructed through a radical ring expansion .

Pharmacokinetics

It is known that the compound has a steady-state mean cmax of total valemetostat (2300 ng/ml) achieved in a median 379 h, AUC24 was 20,800 ng·h/mL and the mean accumulation ratio for total .

Result of Action

The result of this compound’s action is the lysis of bacterial cells . By increasing the permeability of the cell membranes, the compound causes the cells to rupture and die. This makes this compound an effective antibiotic against a broad spectrum of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence emission can alter in response to changes in solvent, pH, and certain divalent metal ions . This suggests that the compound’s action, efficacy, and stability could be influenced by the environment in which it is present.

Biochemical Analysis

Biochemical Properties

Tropolone Tosylate interacts with various enzymes, proteins, and other biomolecules. It is formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . The biosynthesis of this compound involves a minimum of three genes: tropA, tropB, and tropC . These genes encode a nonreducing polyketide synthase, a FAD-dependent mono-oxygenase, and a non-heme Fe(II)-dependent dioxygenase, respectively .

Cellular Effects

This compound has been shown to exhibit anti-proliferative activity against several human cancer cell lines . It also influences the hydrolysis reaction rate of this compound in binary media containing n-Bu4NOH .

Molecular Mechanism

The molecular mechanism of this compound involves the interception of phenylacetic acid catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC), as well as a conserved thioesterase . This thioesterase functions after a dehydrogenation-epoxidation step catalyzed by a flavoprotein .

Temporal Effects in Laboratory Settings

The fluorescence quantum yields and the lifetimes of the emitting species of this compound increase in a sigmoidal fashion as the temperature decreases, and are a factor of more than 100 greater at 77 K than at room temperature .

Metabolic Pathways

This compound is involved in the phenylacetic acid catabolic pathway . The biosynthesis of this compound involves the generation of phenylacetyl-coenzyme A, a key precursor for tropolone biosynthesis via the phenylacetic acid catabolon .

Chemical Reactions Analysis

Types of Reactions

Tropolone Tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with a halide would yield a halogenated tropolone derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tropolone Tosylate is unique due to the presence of the tosylate group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to other tropolone derivatives .

Properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUMFQREGHLKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340249
Record name Tropolone Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38768-08-0
Record name Tropolone Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tropolone Tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxycyclohepta-2,4,6-trienone (0.2 g, 1.7 mmol) was reacted with p-toluenesulfonyl chloride (0.41 g, 2.0 mmol) in 10 mL of pyridine to afford PZBG-4b in 63% Yield (0.04 g, 0.1 mmol). 1H NMR (400 MHz, CDCl3) δ=7.92 (d, J=8.4 Hz, 2H), 7.46 (d, J=9.2 Hz, 1H), 7.35 (d, J=8.4 Hz, 2H), 7.26-7.16 (m, 2H), 7.13-7.06 (m, 1H), 6.98 (t, J=10 Hz, 1H), 2.45 (s, 3H). 13C (125 MHz, CDCl3) δ=179.41, 155.15, 145.50, 141.23, 136.32, 134.61, 133.41, 130.81, 130.00, 129.60, 128.59, 21.78. ESI-MS(+): m/z 277.21 [M+H]+, 293.99 [M+NH4]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the reactivity of 2-aminotropone derivatives, like tropolone tosylate, compare to other tropolone derivatives?

A1: Research suggests that 2-aminotropone derivatives exhibit diverse reactivity depending on their substituents []. For instance, 2-aminotropone and 2-methylaminotropone demonstrate reactivity similar to tropolones, while 2-dimethylaminotropone behaves more like tropolone methyl ethers. Interestingly, 2-troponyl trimethylammonium iodide, another 2-aminotropone derivative, displays reactivity comparable to 2-halotropones or tropolone tosylates. This highlights how subtle structural changes within this class of compounds can significantly influence their chemical behavior [].

Q2: What role does the tosylate group play in the biological activity of tropolone derivatives?

A2: While the research primarily focuses on various tropolone derivatives, it highlights the importance of the hydroxyl group in the tropolone ring for biological activity []. For instance, hinokitiol acetate, lacking the free hydroxyl group, showed diminished cytotoxic activity, antimicrobial activity, and metalloprotease inhibition compared to hinokitiol []. Although the study doesn't directly investigate This compound, it implies that modifications to the hydroxyl group, like tosylation, could potentially impact the compound's interaction with biological targets and consequently, its activity.

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